

Introduction: The Role of Aminophosphines in Modern Chemistry

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Compound of Interest

Compound Name:	<i>Bis(dimethylamino)methylphosphine</i>
CAS No.:	14937-39-4
Cat. No.:	B079009

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Bis(dimethylamino)methylphosphine, with the chemical formula $C_5H_{15}N_2P$, is a trivalent organophosphorus compound featuring a central phosphorus atom bonded to one methyl group and two dimethylamino groups.[1] As a member of the aminophosphine family, it possesses a unique combination of steric and electronic properties that make it a valuable ligand in coordination chemistry and homogeneous catalysis. The nitrogen atoms' lone pairs can influence the electronic environment of the phosphorus center, modulating its reactivity and coordination behavior. This guide provides a comprehensive overview of a robust synthetic protocol for **bis(dimethylamino)methylphosphine**, grounded in established principles of organophosphorus chemistry, with a critical emphasis on the safety and handling of air-sensitive materials.

Core Synthetic Strategy: Nucleophilic Displacement at the Phosphorus(III) Center

The most logical and widely applicable strategy for the synthesis of **bis(dimethylamino)methylphosphine** involves the nucleophilic substitution of a halide on a

suitable phosphorus(III) precursor. This approach leverages the inherent reactivity of the phosphorus-halogen bond, which is highly susceptible to attack by strong nucleophiles.

The precursor of choice is bis(dimethylamino)chlorophosphine (CAS 3348-44-5).[2] This commercially available or readily synthesized reagent provides the core bis(dimethylamino)phosphino structure. The synthesis is completed by introducing the methyl group via a potent carbon-based nucleophile, such as a Grignard reagent (methylmagnesium halide) or an organolithium reagent (methylolithium). The high reactivity of these organometallic reagents ensures an efficient and generally high-yielding conversion. The overall transformation is a classic example of P-C bond formation, a cornerstone of organophosphorus chemistry.

Reaction Mechanism: A Visual Representation

The reaction proceeds via a standard SN₂-type mechanism at the phosphorus center. The nucleophilic carbon of the organometallic reagent attacks the electrophilic phosphorus atom, displacing the chloride leaving group.

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol: An Illustrative Guide

This protocol is intended for researchers experienced in handling air- and moisture-sensitive reagents. All operations must be performed under a dry, inert atmosphere (e.g., argon or high-purity nitrogen) using either a glove box or standard Schlenk line techniques.[3][4]

Reagent and Equipment Data

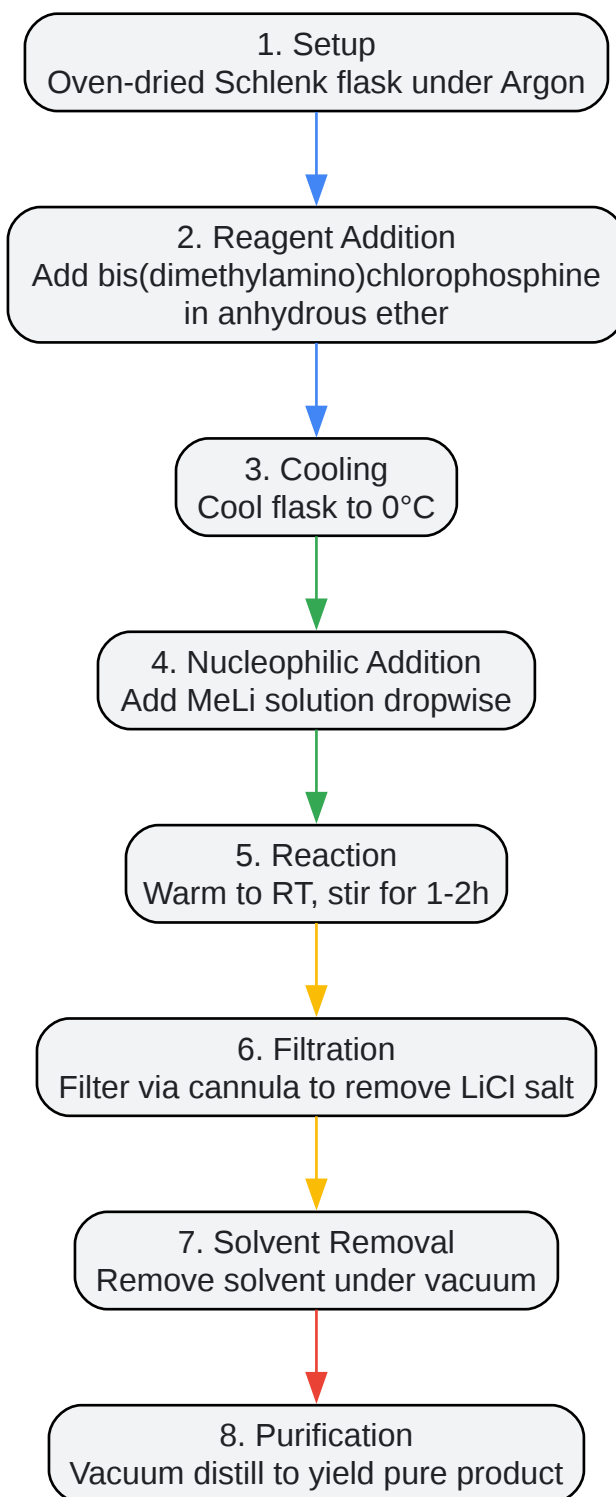
Compound	Formula	M.W. (g/mol)	CAS No.	Key Properties
Bis(dimethylamino)chlorophosphine	$C_4H_{12}ClN_2P$	154.58	3348-44-5	Corrosive liquid, moisture-sensitive.
Methylithium (or MeMgBr)	CH_3Li	22.97	917-54-4	Pyrophoric solution, moisture-sensitive.
Bis(dimethylamino)methylphosphine	$C_5H_{15}N_2P$	134.16	14937-39-4	Air-sensitive, likely pyrophoric liquid.[1]
Anhydrous Diethyl Ether (or THF)	$(C_2H_5)_2O$	74.12	60-29-7	Flammable, peroxide-forming solvent.

Step-by-Step Methodology

- Preparation of Apparatus: All glassware (e.g., Schlenk flask, addition funnel) must be rigorously dried in an oven (e.g., at 130 °C overnight) and assembled hot under a positive flow of inert gas.[5] The apparatus is then allowed to cool to room temperature under the inert atmosphere.
- Reaction Setup:
 - In a glovebox or under a positive pressure of inert gas, charge a two-necked Schlenk flask equipped with a magnetic stir bar with a solution of bis(dimethylamino)chlorophosphine in anhydrous diethyl ether (or THF).
 - Equip the flask with a septum and a pressure-equalizing dropping funnel.
 - Cool the flask to 0 °C using an ice/water bath. This is critical to control the exothermic nature of the reaction and minimize side-product formation.
- Addition of Organometallic Reagent:

- Charge the dropping funnel with one equivalent of the methylating agent (e.g., a 1.6 M solution of methyllithium in diethyl ether) via cannula transfer or syringe.
- Add the methyllithium solution dropwise to the stirred solution of the chlorophosphine over 30-60 minutes. A white precipitate of lithium chloride will form.
- Reaction Progression and Completion:
 - After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to ambient temperature.
 - Stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by ^{31}P NMR spectroscopy by carefully taking an aliquot under inert conditions.
- Workup and Isolation:
 - The primary challenge in the workup is the removal of the lithium chloride salt without exposing the air-sensitive product to the atmosphere.
 - Using Schlenk filtration techniques, the slurry is passed through a filter cannula (a tube packed with a filter aid like Celite) into a second, pre-dried Schlenk flask.^[4]
 - The original flask and the salt cake are washed with additional anhydrous solvent, and the washings are transferred to the second flask to maximize yield.
- Purification:
 - The solvent is carefully removed from the filtrate under reduced pressure (vacuum) to yield the crude product.
 - For high-purity material, the resulting liquid can be purified by vacuum distillation. The distillation apparatus must be assembled and operated under an inert atmosphere.

Synthetic Workflow Diagram



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Caption: High-level experimental workflow for the synthesis.

Product Characterization and Validation

Verification of the final product's identity and purity is paramount.

- ^{31}P NMR Spectroscopy: This is the most definitive technique. A single resonance in the proton-decoupled ^{31}P NMR spectrum is expected, with a chemical shift characteristic of an aminomethylphosphine.
- ^1H NMR Spectroscopy: The spectrum should show two distinct signals: a doublet for the P- CH_3 protons due to coupling with the phosphorus nucleus ($^2\text{JP-H}$), and a doublet or virtual triplet for the $\text{N}(\text{CH}_3)_2$ protons, also due to phosphorus coupling ($^3\text{JP-H}$). Integration should confirm a 3:12 proton ratio.
- Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak (M^+) corresponding to the product's molecular weight of 134.16 g/mol .[\[1\]](#)

Critical Safety and Handling Protocols

The chemicals involved in this synthesis are hazardous and demand stringent safety measures. The protocol must be executed by trained personnel within a properly functioning chemical fume hood.[\[6\]](#)

- Pyrophoric and Air-Sensitive Reagents: Methyllithium is pyrophoric and will ignite spontaneously on contact with air.[\[7\]](#) The product, **bis(dimethylamino)methylphosphine**, should also be treated as a pyrophoric and air-sensitive liquid. All transfers must be performed under an inert atmosphere.[\[8\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and a face shield must be worn.[\[6\]](#) Ensure appropriate gloves are selected.
- Storage: The product must be stored in a sealed container (e.g., an ampoule or a flask with a high-vacuum valve) under an inert atmosphere, potentially at reduced temperatures to enhance stability.[\[10\]](#)
- Emergency Preparedness: A Class D fire extinguisher (for combustible metals) should be readily accessible. Never use water to extinguish a fire involving organolithium reagents. A container of sand or powdered limestone should be available to smother small fires.

- Quenching and Disposal: Unused pyrophoric reagents and reaction residues must be quenched carefully. This is typically done by slow addition to a non-protic solvent like isopropanol, followed by a more protic solvent like ethanol, and finally water, all while cooling the flask. All waste must be disposed of as hazardous waste according to institutional guidelines.[8]

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